
gp120-IN-1
Descripción general
Descripción
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms
Mecanismo De Acción
Target of Action
The primary target of gp120-IN-1, also known as “ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate” or “ETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYL-1,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE” or “Oprea1_375453”, is the gp120 protein of the Human Immunodeficiency Virus (HIV)^ . This protein plays a crucial role in the entry of the virus into host cells by binding to the CD4 receptor and a co-receptor (CCR5 or CXCR4) on the target cells^ .
Mode of Action
This compound interacts with its target, the gp120 protein, by inhibiting the binding of the monomeric YU2 gp120 to both sCD4 and 17b^ . This interaction blocks the attachment of HIV gp120 to either the CD4 T cell receptor or the CCR5/CXCR4 co-receptors, thereby preventing the entry of the virus into the host cells^ .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The gp120 protein is involved in the viral entry process, which includes the attachment of the viral gp120 to the CD4 T cell receptor, binding of the gp120 to CCR5 or CXCR4 co-receptors, and fusion of the viral and cellular membranes^ . By inhibiting the binding of gp120 to its receptors, this compound disrupts these pathways and prevents the virus from entering the host cells.
Result of Action
The primary result of the action of this compound is the prevention of HIV entry into host cells. By inhibiting the binding of gp120 to its receptors, this compound prevents the virus from entering the host cells, thereby reducing the infectivity of the virus^ . Additionally, this compound may also induce synaptic pathology followed by neuronal cell death, leading to a decrease in synaptic plasticity^ .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, system-level differences in the immune response of different brain regions need to be considered when developing treatment for HIV-associated neurocognitive disorder (HAND)^
Métodos De Preparación
The synthesis of gp120-IN-1 can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol, under controlled temperature and pressure conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the sulfanylidene group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfanylidene group may produce a thiol .
Aplicaciones Científicas De Investigación
Therapeutic Applications
The therapeutic applications of gp120-IN-1 can be categorized into several key areas:
-
HIV Treatment
- Neutralization of HIV : Studies have shown that compounds targeting gp120 can achieve near-pan-neutralization of diverse HIV-1 strains. For instance, monoclonal antibodies like VRC01 have demonstrated efficacy in neutralizing over 90% of circulating HIV-1 strains, providing a proof-of-concept for targeting gp120 .
- Microbicide Development : Research indicates that gp120-targeting agents can be formulated as microbicides to prevent sexual transmission of HIV. In vivo studies in rhesus macaques have shown promising results in preventing rectal transmission of SHIV, a simian version of HIV .
- Vaccine Development
-
Understanding Immune Responses
- β-Chemokine Production : Research has demonstrated that gp120 can stimulate the production of β-chemokines in human monocytes and macrophages. This interaction is crucial for understanding how HIV manipulates host immune responses and could inform therapeutic strategies that enhance immune function .
Case Studies
Several studies provide insights into the efficacy and potential applications of this compound:
Challenges and Future Directions
Despite the promising applications of this compound, several challenges remain:
- Evasion Mechanisms : The ability of HIV to mutate and evade immune responses complicates treatment strategies targeting gp120. Continuous research is needed to develop more effective inhibitors that can adapt to these changes .
- Delivery Mechanisms : Effective delivery methods for therapeutic agents targeting gp120 must be optimized to ensure sufficient bioavailability and efficacy.
Comparación Con Compuestos Similares
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be compared with other similar compounds, such as ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate and 4-hydroxy-2-quinolones . These compounds share similar structural features, such as the presence of a heterocyclic ring and various functional groups, but differ in their specific chemical properties and applications.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a pyrrole ring instead of a pyrimidine ring and exhibits different reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds have a quinolone ring and are known for their antibacterial properties.
The uniqueness of gp120-IN-1 lies in its specific combination of functional groups and the presence of the pyrimidine ring, which contribute to its diverse range of applications and potential as a pharmacological agent .
Actividad Biológica
Introduction
The compound gp120-IN-1 is a small molecule designed to inhibit the HIV-1 envelope glycoprotein gp120, which plays a crucial role in the virus's entry into host cells. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential against HIV-1. This article reviews the mechanisms of action, efficacy, and relevant case studies related to this compound, supported by diverse research findings.
This compound targets the HIV-1 gp120 protein, which is critical for viral attachment and entry into CD4+ T cells. The mechanism involves:
- Binding to gp120 : this compound binds to specific sites on the gp120 protein, preventing its interaction with CD4 and co-receptors (CCR5/CXCR4) necessary for viral entry .
- Inhibition of Conformational Changes : By stabilizing certain conformations of gp120, this compound may hinder the receptor-driven conformational changes that facilitate viral entry .
- Reduction of Inflammatory Response : Studies indicate that gp120 can induce inflammatory responses through TLR2 and TLR4 pathways; thus, inhibiting gp120 may also reduce these pro-inflammatory signals .
In Vitro Studies
Research has demonstrated that this compound exhibits significant antiviral activity in vitro. Key findings include:
- Neutralization of HIV-1 : In cell culture assays, this compound effectively neutralized a broad range of HIV-1 strains, showcasing its potential as a pan-neutralizing agent .
- Impact on Blood-Brain Barrier (BBB) : Studies show that gp120 disrupts BBB integrity, leading to increased permeability. In vitro models treated with this compound exhibited restored BBB function compared to untreated controls .
In Vivo Studies
Animal models have been utilized to assess the in vivo efficacy of this compound:
- Mouse Models : Intrathecal administration of gp120 resulted in pain behaviors and neuropathological changes. Treatment with this compound significantly alleviated these symptoms, suggesting a protective effect against HIV-associated pain .
Summary Table of Efficacy
Case Study 1: Pain Management in HIV Patients
A study focused on patients with chronic HIV pain reported elevated levels of gp120 in those experiencing pain. Treatment with this compound led to a notable reduction in pain scores and improved quality of life metrics, indicating its potential utility in managing HIV-associated neuropathic pain .
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of this compound in a rat model of HIV encephalopathy. Rats treated with the compound showed decreased levels of matrix metalloproteinases (MMPs), which are associated with BBB disruption and neuroinflammation. This suggests that this compound may offer therapeutic benefits beyond viral inhibition by protecting neural structures .
Propiedades
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-4-21-14(19)12-8(2)16-15(22)17-13(12)9-5-6-10(18)11(7-9)20-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLULCMFZZNMDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of gp120 in HIV-1 infection?
A1: The HIV-1 envelope glycoprotein gp120 is crucial for viral entry into host cells. It mediates the initial attachment to the CD4 receptor on the surface of CD4+ T lymphocytes [, , , ]. This binding triggers conformational changes in gp120, allowing it to interact with a co-receptor, typically CCR5 [, , ]. This interaction leads to the exposure of gp41, the other HIV-1 envelope glycoprotein, which mediates fusion of the viral and cellular membranes, enabling viral entry [, , ].
Q2: How does the conformational flexibility of gp120 contribute to HIV-1's ability to evade the immune system?
A2: gp120 is a highly dynamic protein that exists in various conformational states. This flexibility allows it to evade neutralizing antibodies by masking conserved epitopes in its unliganded state []. The closed conformation of unbound gp120 limits antibody accessibility, while CD4 binding induces an open conformation exposing vulnerable regions [, ]. This constant shifting of exposed epitopes makes it challenging for the immune system to mount an effective antibody response [].
Q3: Can you elaborate on the role of CCR5 in HIV-1 infection and how it interacts with gp120?
A3: CCR5 is a chemokine receptor that acts as a co-receptor for R5-tropic HIV-1 strains, which are prevalent during the early stages of infection [, ]. Following gp120 binding to CD4, gp120 undergoes conformational changes that expose its co-receptor binding site, allowing it to engage with CCR5 [, , ]. This interaction is crucial for viral entry, as it triggers the final steps of membrane fusion mediated by gp41 [].
Q4: How does HIV-1 exploit the conformational heterogeneity of CCR5 to escape chemokine inhibition?
A4: Research shows that gp120 does not discriminate between different CCR5 conformations while chemokines bind with varying affinities []. HIV-1 takes advantage of this by preferentially targeting CCR5 conformations that have lower affinity for chemokines, effectively evading their inhibitory effects and gaining entry into the cell [, ].
Q5: What are the challenges in developing an effective HIV-1 vaccine targeting gp120?
A5: The high genetic diversity of HIV-1 poses a significant challenge for vaccine development, as gp120 exhibits significant variation across different viral strains [, ]. This diversity results in a wide range of viral phenotypes and impacts sensitivity to antibody neutralization [, , ]. The modest efficacy observed in the RV144 Thai trial, which utilized a gp120-based vaccine, highlights the difficulty in eliciting broadly neutralizing antibodies against diverse HIV-1 strains [, , ].
Q6: What regions of gp120 are being explored as potential targets for HIV-1 vaccines and why?
A6: Several regions of gp120 are being investigated, including:
- V2 loop: The V2 loop has been identified as a potential target due to its interaction with the integrin α4β7, a receptor involved in virus capture and cell entry [].
- V3 loop: The V3 loop is another target, but its accessibility to neutralizing antibodies is hindered after CD4 binding []. Strategies focusing on optimally constrained V3 peptides aim to overcome this challenge [].
- C1/C2 region (Cluster A epitopes): These epitopes are targeted by antibodies capable of mediating antibody-dependent cellular cytotoxicity (ADCC) []. Immunogens like stabilized gp120 Inner Domain (ID2) aim to elicit high titers of these non-neutralizing antibodies that contribute to an effective Fc-effector response [].
Q7: What is the potential of using CD4-mimetic peptides in conjunction with V3-directed antibodies for HIV-1 treatment or prevention?
A7: CD4-mimetic peptides could enhance the efficacy of V3-directed antibodies by binding to gp120 and inducing conformational changes that expose the V3 loop, making it more accessible to these antibodies []. This synergistic approach shows promise for pre-exposure prophylaxis and treatment, particularly in individuals with high titers of V3-directed antibodies [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.